molecular formula C16H17ClFN3O B2760535 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide CAS No. 2094466-22-3

3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide

Cat. No.: B2760535
CAS No.: 2094466-22-3
M. Wt: 321.78
InChI Key: GMTMOZFLIUTJQQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic heterocycle, an amide functional group which is a key functional group in proteins, a dimethylamino group which can act as a base or nucleophile, and halogens (chlorine and fluorine) which can be involved in various reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the dimethylamino group could potentially be introduced via a reaction with 2-Chloro-N,N-dimethylethylamine . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the amide functional group would likely contribute to the overall stability of the molecule. The electron-donating dimethylamino group could potentially influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could potentially undergo electrophilic substitution reactions. The amide group could be involved in hydrolysis or condensation reactions. The dimethylamino group could act as a nucleophile in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the basic dimethylamino group could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing halogens can sometimes be hazardous. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

3-chloro-N-[4-[2-(dimethylamino)ethyl]phenyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c1-21(2)10-8-11-3-5-12(6-4-11)20-16(22)13-7-9-19-15(18)14(13)17/h3-7,9H,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTMOZFLIUTJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)NC(=O)C2=C(C(=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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